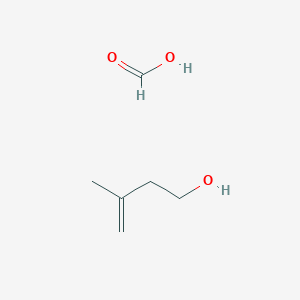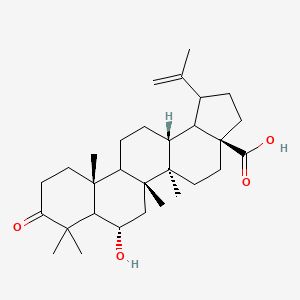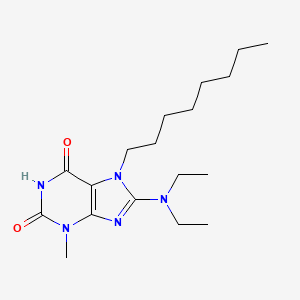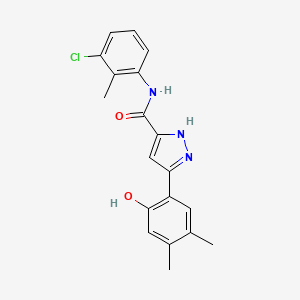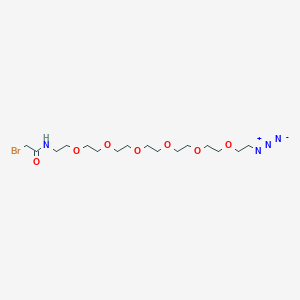
n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide: is a synthetic compound characterized by its unique structure, which includes an azido group and a bromoacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide typically involves multiple steps. One common method includes the reaction of 20-azido-3,6,9,12,15,18-hexaoxaicosan-1-amine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamide group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Click Chemistry: The azido group can undergo cycloaddition reactions with alkynes in the presence of a copper catalyst, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Click Chemistry: The reaction with alkynes is performed in the presence of copper(I) catalysts, often using solvents like water or ethanol at room temperature.
Major Products:
Nucleophilic Substitution: The major products are substituted acetamides, depending on the nucleophile used.
Click Chemistry: The major products are 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to modify biomolecules such as proteins and nucleic acids. The azido group enables bioorthogonal labeling, allowing researchers to track and study biological processes in living cells.
Medicine: The compound’s ability to form triazoles makes it useful in the development of pharmaceuticals. Triazoles are known for their stability and bioactivity, making them valuable in the design of new drugs.
Industry: In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide primarily involves its reactive functional groups. The bromoacetamide moiety can alkylate nucleophilic sites in biomolecules, leading to covalent modifications. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These reactions can alter the structure and function of target molecules, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of bromoacetamide.
n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-iodoacetamide: Similar structure but with an iodoacetamide group.
Uniqueness: n-(20-Azido-3,6,9,12,15,18-hexaoxaicosyl)-2-bromoacetamide is unique due to the presence of both an azido group and a bromoacetamide moiety. This combination allows for a wide range of chemical reactions, making it a versatile tool in synthetic chemistry and biological research. The bromoacetamide group is more reactive than its chloro and iodo counterparts, providing distinct reactivity profiles .
Eigenschaften
Molekularformel |
C16H31BrN4O7 |
|---|---|
Molekulargewicht |
471.34 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C16H31BrN4O7/c17-15-16(22)19-1-3-23-5-7-25-9-11-27-13-14-28-12-10-26-8-6-24-4-2-20-21-18/h1-15H2,(H,19,22) |
InChI-Schlüssel |
ATGBQYDRNJOHRT-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14087204.png)
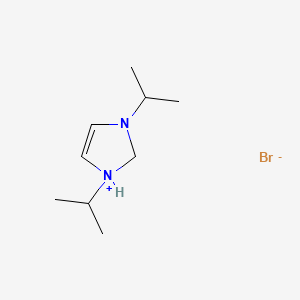

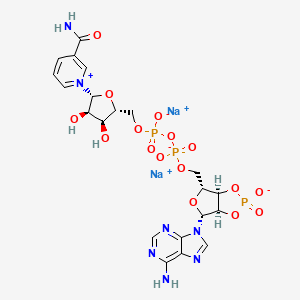
![4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline](/img/structure/B14087221.png)
![[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate](/img/structure/B14087229.png)
![2-[2-Bromo-6-nitro-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14087231.png)
![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087245.png)
